molecular formula C8H7BrClNO2 B12284526 Methyl 2-bromo-6-chloro-3-pyridineacetate

Methyl 2-bromo-6-chloro-3-pyridineacetate

Cat. No.: B12284526
M. Wt: 264.50 g/mol
InChI Key: YDKIOBFFKSWHRX-UHFFFAOYSA-N
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Description

Methyl 2-bromo-6-chloro-3-pyridineacetate is an organic compound with the molecular formula C8H7BrClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-bromo-6-chloro-3-pyridineacetate typically involves the bromination and chlorination of pyridine derivatives. One common method includes the reaction of 2-bromo-6-chloropyridine with methyl acetate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and continuous flow systems to maintain consistent reaction conditions. The use of automated systems ensures high efficiency and minimizes human error, leading to a more cost-effective production process .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-bromo-6-chloro-3-pyridineacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents under mild conditions.

    Oxidation and Reduction Reactions: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride are used under controlled conditions.

    Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Methyl 2-bromo-6-chloro-3-pyridineacetate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-bromo-6-chloro-3-pyridineacetate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-bromo-6-chloro-3-pyridineacetate is unique due to its specific combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

Molecular Formula

C8H7BrClNO2

Molecular Weight

264.50 g/mol

IUPAC Name

methyl 2-(2-bromo-6-chloropyridin-3-yl)acetate

InChI

InChI=1S/C8H7BrClNO2/c1-13-7(12)4-5-2-3-6(10)11-8(5)9/h2-3H,4H2,1H3

InChI Key

YDKIOBFFKSWHRX-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=C(N=C(C=C1)Cl)Br

Origin of Product

United States

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